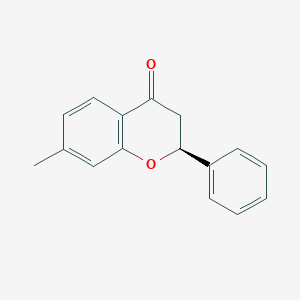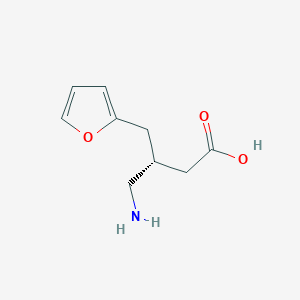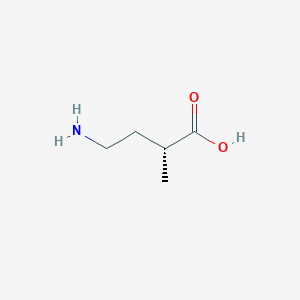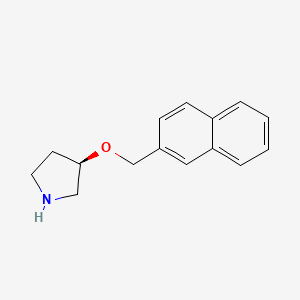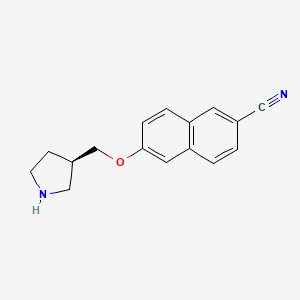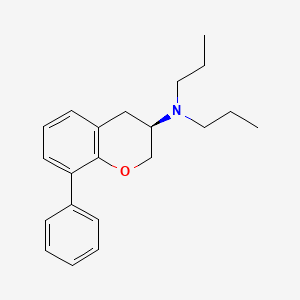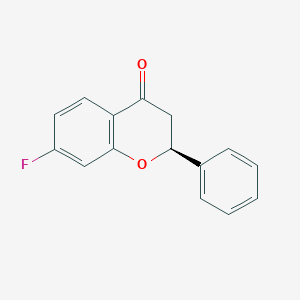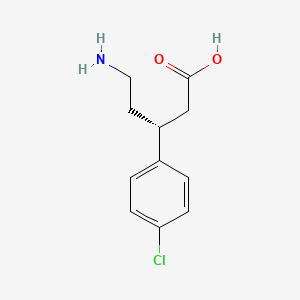
(R)-5-Amino-3-(4-chloro-phenyl)-pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Amino-3-(4-chloro-phenyl)-pentanoic acid is a chiral compound with significant pharmacological properties. It is structurally related to baclofen, a well-known muscle relaxant and antispastic agent. This compound is of interest due to its potential as a selective agonist for gamma-aminobutyric acid (GABA) receptors, particularly the GABA_B subtype .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Amino-3-(4-chloro-phenyl)-pentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chlorobenzaldehyde and nitroethane.
Nitroaldol Reaction: The initial step involves a nitroaldol (Henry) reaction between 4-chlorobenzaldehyde and nitroethane to form 4-chloro-β-nitrostyrene.
Reduction: The nitro group is then reduced to an amine using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amination: The resulting amine undergoes further reaction with acrylonitrile to form the corresponding nitrile.
Industrial Production Methods
Industrial production of ®-5-Amino-3-(4-chloro-phenyl)-pentanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
®-5-Amino-3-(4-chloro-phenyl)-pentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
®-5-Amino-3-(4-chloro-phenyl)-pentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with GABA_B receptors and its potential as a neuropharmacological agent.
Medicine: Investigated for its potential therapeutic effects in conditions such as spasticity, epilepsy, and anxiety disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
The primary mechanism of action of ®-5-Amino-3-(4-chloro-phenyl)-pentanoic acid involves its interaction with GABA_B receptors. It acts as an agonist, binding to these receptors and mimicking the inhibitory neurotransmitter GABA. This leads to the activation of downstream signaling pathways that result in the modulation of neuronal excitability and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Baclofen: A well-known GABA_B receptor agonist used clinically as a muscle relaxant.
Gabapentin: Another GABA analog used to treat neuropathic pain and epilepsy.
Pregabalin: Similar to gabapentin, used for neuropathic pain and as an anticonvulsant
Uniqueness
®-5-Amino-3-(4-chloro-phenyl)-pentanoic acid is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike baclofen, it has a chlorine substituent on the phenyl ring, which may enhance its binding affinity and selectivity for GABA_B receptors .
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
(3R)-5-amino-3-(4-chlorophenyl)pentanoic acid |
InChI |
InChI=1S/C11H14ClNO2/c12-10-3-1-8(2-4-10)9(5-6-13)7-11(14)15/h1-4,9H,5-7,13H2,(H,14,15)/t9-/m1/s1 |
InChI Key |
QXAGSDSDBMVSQR-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CCN)CC(=O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(CCN)CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


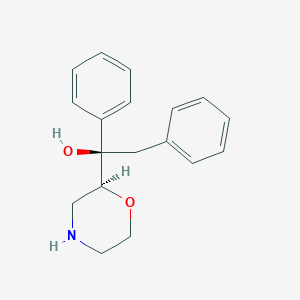

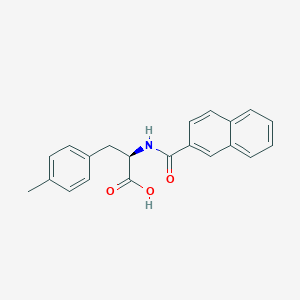

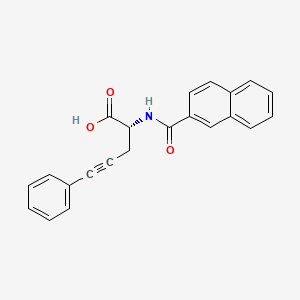
![(R)-N2-{4-[(3-chlorobenzyl)oxy]benzyl}serinamide](/img/structure/B10838588.png)
